2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole
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Overview
Description
2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole is a heterocyclic compound that features a benzothiazole core with a benzylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. This reaction can be carried out under mild conditions using a base such as potassium hydroxide (KOH) in an aqueous medium . The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly approaches, such as using water as a solvent, are preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Benzyl halides, potassium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles depending on the substituent introduced.
Scientific Research Applications
2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole can be compared with other benzothiazole derivatives:
2-(Benzylsulfonyl)benzothiazole: Exhibits similar antimicrobial properties but with enhanced activity due to the presence of the sulfonyl group.
2-(Benzylthio)benzo[D]oxazole: Shows better inhibitory effects against certain fungi compared to this compound.
2-Phenylbenzothiazole: Known for its anticancer properties but lacks the broad-spectrum antimicrobial activity of this compound.
Properties
IUPAC Name |
2-benzylsulfanyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS2/c1-2-6-11(7-3-1)10-16-14-15-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSHUUCMCLMDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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